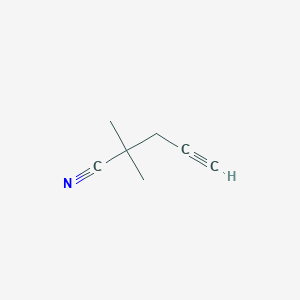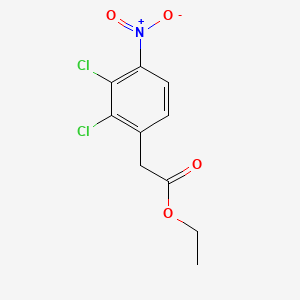
6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide is an organic compound with the molecular formula C11H13ClFNO2 and a molecular weight of 245.68 g/mol . This compound is characterized by the presence of a chloro group, a fluoro group, an isopropyl group, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Halogenation: Introduction of chloro and fluoro groups through halogenation reactions.
Amidation: Formation of the benzamide core by reacting the halogenated benzene derivative with isopropylamine.
Methoxylation: Introduction of the methoxy group through a methoxylation reaction.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide can be compared with similar compounds such as:
6-Chloro-2-fluoro-3-methylphenol: Similar in structure but with a hydroxyl group instead of a methoxy group.
6-Chloro-2-fluoro-3-formylbenzoate: Contains a formyl group instead of an isopropyl group.
These compounds share some chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C11H13ClFNO2 |
|---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
6-chloro-2-fluoro-3-methoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H13ClFNO2/c1-6(2)14-11(15)9-7(12)4-5-8(16-3)10(9)13/h4-6H,1-3H3,(H,14,15) |
InChI Key |
HNOVPFKGAMPPKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1F)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033336.png)


![(R)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14033366.png)





